3-(Azetidin-3-yl)aniline is a compound that features a unique structure combining an azetidine ring with an aniline moiety. The azetidine ring is a four-membered heterocyclic structure containing nitrogen, while the aniline component contributes to its chemical reactivity and potential biological activity. This compound belongs to a broader class of azetidine derivatives, which have garnered attention due to their diverse applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, often involving the reaction of azetidine derivatives with aniline or its derivatives. Recent literature highlights the importance of azetidines in creating libraries of bioactive compounds, including those with therapeutic potential in treating conditions such as inflammation and bacterial infections .
3-(Azetidin-3-yl)aniline can be classified as:
The synthesis of 3-(Azetidin-3-yl)aniline can be approached through several methodologies:
For instance, one effective method involves the use of triethylamine as a base in conjunction with chloroacetyl chloride to facilitate the formation of azetidinones, which can then be transformed into 3-(Azetidin-3-yl)aniline through further reactions . The yields and purity of these reactions are typically evaluated using techniques such as NMR spectroscopy and mass spectrometry.
The molecular structure of 3-(Azetidin-3-yl)aniline consists of:
3-(Azetidin-3-yl)aniline participates in various chemical reactions, including:
For example, when treated with acyl chlorides, 3-(Azetidin-3-yl)aniline can yield corresponding amides. The reaction conditions typically involve the use of bases such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction .
The mechanism by which 3-(Azetidin-3-yl)aniline exerts its effects may involve interactions at the molecular level with biological targets. The azetidine ring may confer specific binding properties that enhance its pharmacological profile.
Research indicates that compounds containing both azetidine and aniline structures can exhibit significant biological activity, including anti-inflammatory and antibacterial properties. These effects are often linked to their ability to modulate enzyme activity or receptor interactions in biological systems .
Relevant data on these properties can be obtained from experimental studies and literature reviews focusing on similar compounds .
3-(Azetidin-3-yl)aniline has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its biological activities further, indicating a promising future for this compound in scientific research and drug development .
3-(Azetidin-3-yl)aniline represents a structurally distinct compound within the azetidine family, characterized by the fusion of a primary aromatic amine with a strained, saturated four-membered nitrogen heterocycle. According to IUPAC conventions, the systematic name 3-(Azetidin-3-yl)aniline designates:
Alternative nomenclature includes 3-(4-aminophenyl)azetidine and p-(3-azetidinyl)aniline, though these are non-systematic names. The compound belongs to the 1,3-disubstituted azetidine subclass due to the nitrogen (position 1) and aryl group (position 3) on the ring [1] [5]. Stereochemically, the 3-position is a chiral center when asymmetrically substituted, but 3-(Azetidin-3-yl)aniline itself lacks stereoisomers due to symmetry. Its molecular formula is C₉H₁₂N₂ (molecular weight: 148.21 g/mol), featuring:
Table 1: Nomenclature and Structural Descriptors of 3-(Azetidin-3-yl)aniline
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 3-(Azetidin-3-yl)aniline |
CAS Registry Number | 7215-04-5 |
Molecular Formula | C₉H₁₂N₂ |
Key Functional Groups | Secondary amine (azetidine), Primary aromatic amine |
Ring System Classification | 1,3-Disubstituted azetidine |
Stereochemical Features | Chiral center at azetidine C3 (non-resolvable due to symmetry) |
3-(Azetidin-3-yl)aniline emerged as a scaffold of interest in the early 2000s, paralleling the broader exploration of strained heterocycles in drug design. Its significance stems from:
Early medicinal applications exploited its role as a rigid linker in protease inhibitors (e.g., BACE-1 for Alzheimer’s disease), where the azetidine’s planarity orients pharmacophores in 3D space more effectively than linear chains [2]. By 2020, its incorporation into kinase inhibitors (e.g., Akt/PKB pathways) demonstrated advantages in bypassing oxidative metabolism—attributed to the azetidine’s stronger C−H bonds (bond dissociation energy ≈106 kcal/mol vs. 98 kcal/mol for methylene groups)—thereby reducing P450-mediated clearance [2]. Patent analyses reveal accelerating use since 2015, with synonyms like "L 2409" and "BRN 0473126" appearing in intellectual property landscapes for anticancer and antiviral agents [5]. The compound’s rise reflects medicinal chemistry’s shift toward sp³-rich architectures to enhance target selectivity and solubility profiles.
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3